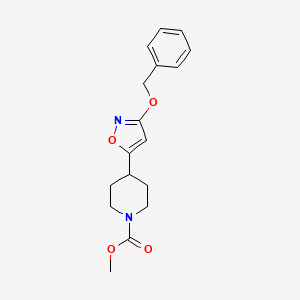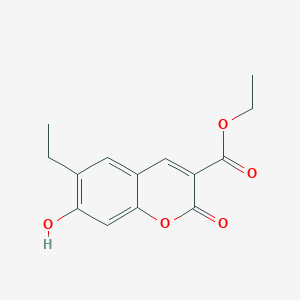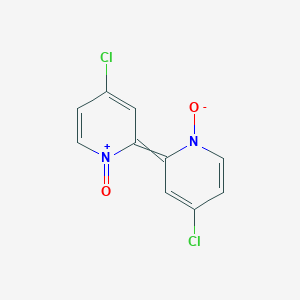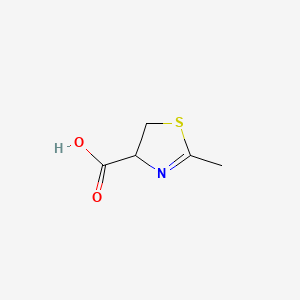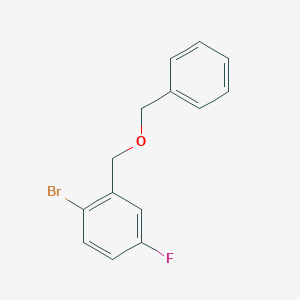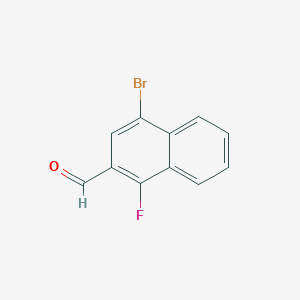
4-Bromo-1-fluoronaphthalene-2-carbaldehyde
Übersicht
Beschreibung
4-Bromo-1-fluoronaphthalene-2-carbaldehyde is a chemical compound that has a wide range of applications in scientific research. It is a highly reactive compound that can be used in the synthesis of various organic compounds. In
Wirkmechanismus
The mechanism of action of 4-Bromo-1-fluoronaphthalene-2-carbaldehyde is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions due to its high reactivity.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-Bromo-1-fluoronaphthalene-2-carbaldehyde. However, it is known to be a highly reactive compound that can cause skin and eye irritation upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Bromo-1-fluoronaphthalene-2-carbaldehyde is its high reactivity, which makes it a useful compound in various chemical reactions. However, its high reactivity can also be a limitation, as it can be difficult to control the reaction conditions.
Zukünftige Richtungen
There are various future directions for the use of 4-Bromo-1-fluoronaphthalene-2-carbaldehyde in scientific research. One potential application is in the development of new fluorescent probes for the detection of biological molecules. It could also be used in the synthesis of new organic compounds with potential pharmaceutical or agrochemical applications. Additionally, further research is needed to better understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 4-Bromo-1-fluoronaphthalene-2-carbaldehyde is a highly reactive compound that has various applications in scientific research. Its synthesis method involves a multi-step process, and it can be used in the synthesis of organic compounds and as a fluorescent probe for the detection of biological molecules. While its high reactivity is both an advantage and a limitation, there are various future directions for the use of this compound in scientific research.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-fluoronaphthalene-2-carbaldehyde has various applications in scientific research. It is commonly used in the synthesis of organic compounds such as pharmaceuticals, agrochemicals, and materials science. It can also be used as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids.
Eigenschaften
IUPAC Name |
4-bromo-1-fluoronaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO/c12-10-5-7(6-14)11(13)9-4-2-1-3-8(9)10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKPPYVTUXQTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2F)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702359 | |
| Record name | 4-Bromo-1-fluoronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-fluoro-2-naphthaldehyde | |
CAS RN |
842136-64-5 | |
| Record name | 4-Bromo-1-fluoronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

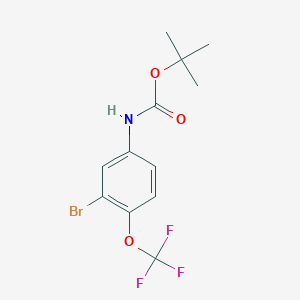

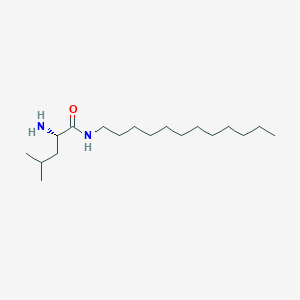

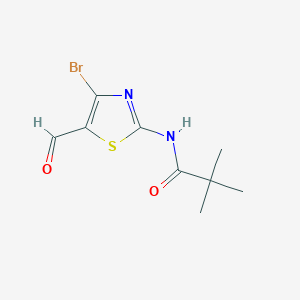
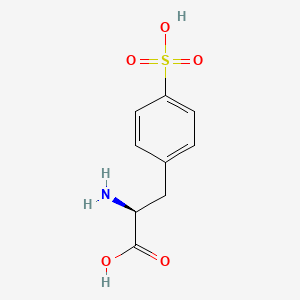
![3-(3-Fluorophenyl)-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3287188.png)
![Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-](/img/structure/B3287212.png)

